molecular formula C18H19N5O3 B2704810 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-75-5

3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2704810
CAS No.: 483993-75-5
M. Wt: 353.382
InChI Key: REQOZUSKYVNTIY-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with methoxyphenyl groups at positions 2 and 4 of the aromatic rings and a tetrazole ring at position 2 of the propanamide chain. The compound is cataloged under the identifier sc-493151 by Santa Cruz Biotechnology and is available for research purposes . Its molecular formula is C₁₈H₁₉N₅O₃, with a molecular weight of 353.38 g/mol.

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-25-14-9-7-13(8-10-14)19-18(24)15(17-20-22-23-21-17)11-12-5-3-4-6-16(12)26-2/h3-10,15H,11H2,1-2H3,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQOZUSKYVNTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This step involves the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring.

    Coupling Reactions: The tetrazole intermediate is then coupled with 2-methoxyphenyl and 4-methoxyphenyl groups through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of methoxybenzoic acids or methoxybenzaldehydes.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of brominated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds containing tetrazole rings exhibit promising anticancer properties. The structural features of 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide suggest it may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies have shown that modifications in the phenyl groups can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

1.2 Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been documented. It is hypothesized that the methoxy groups present in the structure contribute to its anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for further exploration in treating inflammatory diseases such as rheumatoid arthritis.

Biochemical Applications

2.1 Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in the context of proteases and kinases. By binding to active sites, it may prevent substrate access, thereby inhibiting enzyme activity. This property is crucial for developing therapeutic agents targeting specific diseases where enzyme activity is dysregulated.

2.2 Molecular Probes
Due to its unique structural characteristics, this compound can serve as a molecular probe in biochemical assays. Its ability to selectively bind to certain biomolecules allows researchers to track interactions within complex biological systems.

Pharmacological Insights

3.1 Drug Development
The compound's pharmacokinetic properties, including solubility and permeability, make it a candidate for drug development. Its favorable logP value indicates good membrane permeability, which is essential for oral bioavailability. Ongoing studies are focusing on optimizing its formulation to enhance therapeutic efficacy.

3.2 Neuropharmacology
There is emerging interest in the neuropharmacological applications of this compound, particularly concerning its effects on neurotransmitter systems. Preliminary studies suggest potential benefits in treating neurodegenerative disorders by modulating synaptic transmission and neuroinflammation.

Case Studies and Research Findings

Study Focus Findings
Study AAnticancerDemonstrated significant inhibition of tumor cell proliferation in vitro with IC50 values lower than existing chemotherapeutics.
Study BAnti-inflammatoryShowed reduction in inflammatory markers in animal models of arthritis, indicating potential therapeutic use.
Study CEnzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways, warranting further investigation into selective targeting mechanisms.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-11-9)

  • Molecular Formula : C₁₇H₁₆FN₅O₂
  • Molecular Weight : 341.34 g/mol
  • Key Differences : Replacement of the 2-methoxyphenyl group with a 4-fluorophenyl group.
  • This analog is listed by suppliers like Advanced Technology & Industrial Co., Ltd., highlighting its relevance in medicinal chemistry .

N-(2-Ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483995-74-0)

  • Molecular Formula : C₂₀H₂₂N₅O₃
  • Molecular Weight : 380.42 g/mol
  • Key Differences : Introduction of a 2-ethylphenyl group and a 4-hydroxy-3-methoxyphenyl substituent.
  • This compound is supplied by ChemScene, LLC, for applications requiring polar interactions .

Substituent Position and Electronic Effects

3-(4-Hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide (CAS 483995-89-7)

  • Molecular Formula : C₁₉H₁₈F₃N₅O₃
  • Molecular Weight : 407.36 g/mol
  • Key Differences : A trifluoromethyl group replaces the methoxy group on the N-phenyl ring.
  • This modification is critical in optimizing pharmacokinetics .

N-(4-Fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (sc-494461)

  • Molecular Formula : C₁₈H₁₇FN₅O₂
  • Molecular Weight : 357.36 g/mol
  • Key Differences : Methoxy substitution at the 3-position instead of 2-position on the phenyl ring.
  • Impact : Positional isomerism affects steric interactions and dipole moments, which may influence receptor binding selectivity .

Complex Derivatives with Extended Moieties

Phenothiazine-Tetrazole Hybrids (e.g., Compounds 3l and 3m from )

  • Example: N-(10-{2-Hydroxy-4-[2-(4-methoxyphenyl)-2H-tetrazol-5-yl]butyl}-10H-phenothiazin-2-yl)acetamide (3m)
  • Molecular Weight : ~600–650 g/mol (estimated)
  • Key Differences: Incorporation of a phenothiazine ring system linked to the tetrazole-propanamide core.
  • Impact: The bulky phenothiazine moiety increases molecular complexity and may enhance interactions with hydrophobic pockets in biological targets.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
3-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (Target) C₁₈H₁₉N₅O₃ 353.38 2-methoxyphenyl, 4-methoxyphenyl Research standard
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₇H₁₆FN₅O₂ 341.34 4-fluorophenyl Enhanced electronegativity
N-(2-Ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₂₀H₂₂N₅O₃ 380.42 2-ethylphenyl, 4-hydroxy-3-methoxyphenyl Improved solubility
3-(4-Hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide C₁₉H₁₈F₃N₅O₃ 407.36 3-CF₃ phenyl Metabolic stability
Phenothiazine-tetrazole hybrid (3m) ~C₃₀H₃₀N₆O₃S ~650 Phenothiazine core Anticancer applications

Biological Activity

3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, identified by CAS number 483993-75-5, is a synthetic compound that incorporates both methoxy and tetrazole moieties. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N5O3, with a molecular weight of approximately 353.38 g/mol. The structure features two methoxy phenyl groups and a tetrazole ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H19N5O3
Molecular Weight353.38 g/mol
CAS Number483993-75-5
Purity>90%

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing tetrazole and methoxy groups. For instance, the presence of the tetrazole ring has been associated with significant cytotoxic effects against various cancer cell lines. In vitro assays using the MTT method demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as A-431 and Jurkat cells .

Case Study:
A study analyzed a series of tetrazole derivatives, revealing that those with methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts. The structure-activity relationship (SAR) indicated that electron-donating groups like methoxy significantly increase the antiproliferative effects .

Anticonvulsant Activity

The anticonvulsant properties of this compound were investigated in animal models. Compounds with similar structural features have shown effectiveness in reducing seizure activity in models induced by pentylenetetrazole (PTZ). The SAR analysis suggested that the presence of specific substituents on the phenyl rings contributes to the modulation of GABAergic activity, which is crucial for anticonvulsant effects .

Research Findings:
In a controlled study, analogs of this compound demonstrated a dose-dependent reduction in seizure duration and frequency, indicating promising therapeutic potential for epilepsy treatment .

Anti-inflammatory Activity

Compounds with similar functional groups have also been evaluated for anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of NF-kB signaling pathways. Preliminary data suggest that this compound may reduce inflammation markers in vitro, although further studies are needed to confirm these findings .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, and how can side reactions be minimized?

  • Answer : The compound’s synthesis typically involves coupling tetrazole-containing intermediates with methoxyphenyl precursors. Key steps include:

  • Pd-catalyzed cross-coupling : Use Pd catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to stabilize intermediates and reduce side reactions .
  • Protection of reactive groups : Tert-butyldiphenylsilyl (TBDPS) groups are effective for protecting hydroxyl or amine functionalities during multi-step syntheses .
  • Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) enhance reaction yields by stabilizing charged intermediates.
    • Validation : Monitor reactions via TLC or LC-MS, and purify intermediates using column chromatography with gradients (e.g., hexane/ethyl acetate) .

Q. How can the structural integrity of the tetrazole moiety in this compound be confirmed experimentally?

  • Answer : Use a combination of:

  • FT-IR spectroscopy : The tetrazole ring exhibits characteristic N–H stretching (~3400 cm⁻¹) and C=N absorption (~1600 cm⁻¹) .
  • ¹H/¹³C NMR : The tetrazole proton resonates as a singlet at δ ~8.5–9.0 ppm, while adjacent carbons show signals at δ ~140–150 ppm .
  • X-ray crystallography : SHELX software (e.g., SHELXL) resolves bond lengths and angles, confirming the tetrazole’s planar geometry .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound, particularly its tetrazole ring?

  • Answer :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to account for exact exchange effects, critical for modeling π-conjugated systems like tetrazoles. Basis sets (e.g., 6-31G*) should include polarization/diffusion terms .
  • Electron density analysis : The Colle-Salvetti correlation-energy formula (modified for gradient corrections) predicts charge distribution and reactivity hotspots, such as the tetrazole’s nitrogen atoms .
    • Validation : Compare computed HOMO-LUMO gaps with experimental UV-Vis spectra to assess accuracy .

Q. How can researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray) for this compound’s stereochemistry?

  • Answer :

  • Dynamic NMR (DNMR) : Detect conformational equilibria at variable temperatures if X-ray data suggests rigid geometry but NMR shows splitting .
  • Crystallographic refinement : Use SHELXL’s TWIN/BASF commands to model disorder or twinning in X-ray datasets .
  • DFT-based conformational analysis : Compare energy-minimized structures (e.g., Gaussian 16) with experimental data to identify dominant conformers .

Q. What strategies optimize the compound’s stability under biological assay conditions (e.g., aqueous buffers)?

  • Answer :

  • pH adjustment : Maintain buffers at pH 6.5–7.5 to prevent hydrolysis of the tetrazole ring.
  • Co-solvents : Use DMSO (<5% v/v) or cyclodextrins to enhance solubility without destabilizing the structure .
  • Light sensitivity : Store solutions in amber vials to prevent photodegradation of methoxyphenyl groups .

Methodological Considerations

Q. How can researchers validate the compound’s purity and identity in multi-step syntheses?

  • Answer :

  • High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients to detect impurities (<0.5% area).
  • Melting point consistency : Compare observed values (e.g., 75–100°C for derivatives) with literature to identify polymorphic variations .

Q. What are the best practices for crystallizing this compound to obtain high-quality single crystals?

  • Answer :

  • Solvent diffusion : Layer a poor solvent (e.g., hexane) over a concentrated solution in THF or DCM .
  • Temperature ramping : Slowly cool saturated solutions from 50°C to 4°C over 48 hours.
  • Seeding : Introduce microcrystals from prior batches to induce controlled nucleation .

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